REACTION_CXSMILES
|
Br.[CH3:2][C:3]1[S:7][C:6]2=[N:8][C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][N:5]2[CH:4]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:2][C:3]1[S:7][C:6]2=[N:8][C:9]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][N:5]2[CH:4]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
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226 g
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Type
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reactant
|
Smiles
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Br.CC1=CN2C(S1)=NC(=C2)CC(=O)OCC
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Name
|
|
Quantity
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350 mL
|
Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
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51 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted with methylene chloride (300 mL)
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Type
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WASH
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Details
|
the organic phase was washed with brine (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CN2C(S1)=NC(=C2)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |